molecular formula C9H9N3O3 B3360743 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine CAS No. 89717-70-4

2-Ethoxy-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3360743
CAS No.: 89717-70-4
M. Wt: 207.19 g/mol
InChI Key: DMKHLESSXFLMCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-nitroimidazo[1,2-a]pyridine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions often involve moderate to high temperatures and the presence of an inorganic base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of 2-ethoxy-3-aminoimidazo[1,2-a]pyridine.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown affinity for cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nitro group plays a crucial role in its biological activity, potentially through redox reactions and interactions with cellular components.

Comparison with Similar Compounds

2-Ethoxy-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:

    2-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of an ethoxy group.

    2-Ethoxy-3-aminoimidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a nitro group.

    2-Ethoxy-3-nitroimidazo[1,2-b]pyridazine: Similar structure but with a pyridazine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-8-9(12(13)14)11-6-4-3-5-7(11)10-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKHLESSXFLMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468992
Record name Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-70-4
Record name Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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